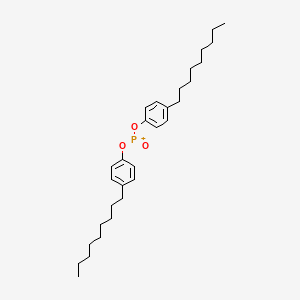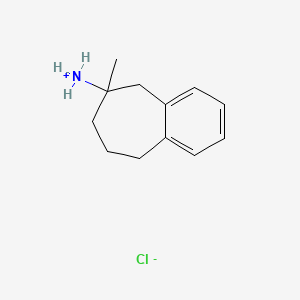
(+-)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration . This method is well-adopted for the preparation of similar nitrogen-based heterocyclic compounds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Ambroxol hydrochloride
- Bromhexine hydrochloride
Comparison
(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is unique due to its specific ring structure and amine functionality, which confer distinct chemical and biological properties compared to similar compounds like ambroxol hydrochloride and bromhexine hydrochloride .
Properties
CAS No. |
56485-61-1 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride |
InChI |
InChI=1S/C12H17N.ClH/c1-12(13)8-4-7-10-5-2-3-6-11(10)9-12;/h2-3,5-6H,4,7-9,13H2,1H3;1H |
InChI Key |
HJOPRBLZBUMUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC=CC=C2C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


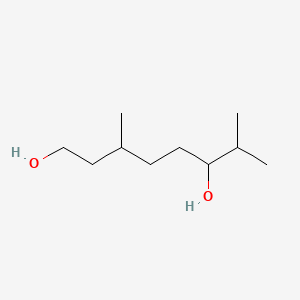
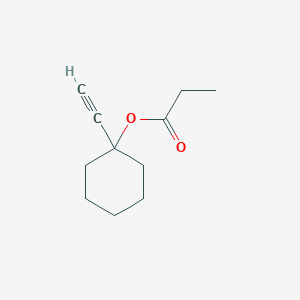
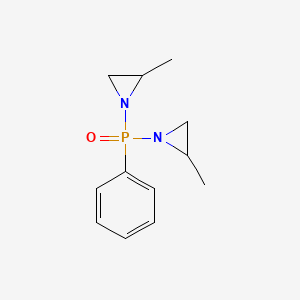




![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

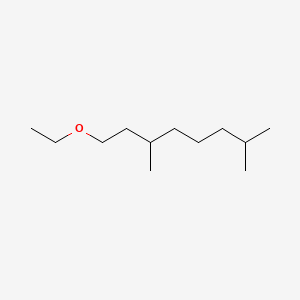
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)

